3-(2-Fluoroethyl)piperidine
Overview
Description
3-(2-Fluoroethyl)piperidine is a chemical compound with the CAS Number: 1219960-39-0 . It has a molecular weight of 131.19 .
Synthesis Analysis
Piperidine derivatives are synthesized through various intra- and intermolecular reactions . A recent method for the synthesis of highly functionalized piperidines involves a one-pot domino reaction of β-ketoesters, aromatic aldehydes, and aromatic amines .Molecular Structure Analysis
The molecular formula of this compound is C7H14FN . Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .Scientific Research Applications
Synthesis and Drug Development
3-(2-Fluoroethyl)piperidine and its derivatives are pivotal in the synthesis of various fluorinated N-heterocycles, essential for pharmaceutical and agrochemical research. A Pd-catalyzed [4 + 2] annulation approach offers a streamlined method to access analogs of fluorinated piperidines, showcasing their importance as building blocks in discovery chemistry. These compounds, due to their rich functionality, allow for chemoselective derivatization with high diastereocontrol, indicating their utility in developing highly selective and potent pharmaceutical agents (García-Vázquez et al., 2021).
Catalytic Hydrogenation for Fluorinated Piperidines
The development of methodologies for accessing (multi)fluorinated piperidines through heterogeneous hydrogenation highlights the compound's significance in medicinal chemistry. This protocol provides a chemoselective reduction pathway, yielding a broad scope of fluorinated piperidines. Such advancements underscore the adaptability and significance of this compound derivatives in synthesizing fluorinated compounds, pivotal for their pharmacokinetic profiles and efficacy in drug development (Wagener et al., 2020).
Corrosion Inhibition
Research into the corrosion inhibition properties of piperidine derivatives, including those related to this compound, showcases the compound's application beyond pharmaceuticals. Quantum chemical calculations and molecular dynamics simulations have been utilized to investigate the adsorption behaviors of these derivatives on iron surfaces. This indicates the broader applicability of this compound derivatives in materials science, particularly in developing inhibitors to protect metals from corrosion, thereby extending their functional life and maintaining their integrity in various industrial applications (Kaya et al., 2016).
Safety and Hazards
Future Directions
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Properties
IUPAC Name |
3-(2-fluoroethyl)piperidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14FN/c8-4-3-7-2-1-5-9-6-7/h7,9H,1-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNRPLKJFUULNFM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)CCF | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14FN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50696396 | |
Record name | 3-(2-Fluoroethyl)piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50696396 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1219960-39-0 | |
Record name | 3-(2-Fluoroethyl)piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50696396 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(2-fluoroethyl)piperidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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